molecular formula C18H14N8 B12127061 Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- CAS No. 956453-88-6

Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-

Cat. No.: B12127061
CAS No.: 956453-88-6
M. Wt: 342.4 g/mol
InChI Key: GJNVRTCILGABHF-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoxalin-4-amine is a nitrogen-containing heterocyclic compound with diverse pharmaceutical and industrial applications. It can be synthesized using green chemistry principles. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, serve as antibiotics in the market .

Preparation Methods

Synthetic Routes:: The synthesis of Tetrazolo[1,5-a]quinoxalin-4-amine involves various routes. One common approach is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, yielding the quinoxaline core. The reaction proceeds spontaneously, resulting in the formation of this white crystalline powder .

Industrial Production:: While specific industrial production methods may vary, the synthesis typically employs eco-compatible catalysts and reaction conditions. For instance, a recent protocol yielded derivative 7 with a satisfying 78% yield .

Chemical Reactions Analysis

Tetrazolo[1,5-a]quinoxalin-4-amine participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction processes are also relevant.

    Substitution: Substituent groups can be introduced. Common reagents and conditions vary based on the specific reaction. Major products formed from these reactions contribute to its versatility.

Scientific Research Applications

Chemistry:: Researchers explore Tetrazolo[1,5-a]quinoxalin-4-amine for its potential as a scaffold in drug design. Novel derivatives target various receptors, microorganisms, and cellular pathways.

Biology and Medicine::

Mechanism of Action

The precise mechanism by which Tetrazolo[1,5-a]quinoxalin-4-amine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Tetrazolo[1,5-a]quinoxalin-4-amine stands out due to its unique structure. Comparable compounds include quinazoline, cinnoline, and phthalazine .

Properties

CAS No.

956453-88-6

Molecular Formula

C18H14N8

Molecular Weight

342.4 g/mol

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)tetrazolo[1,5-a]quinoxalin-4-amine

InChI

InChI=1S/C18H14N8/c1-12-11-16(25(22-12)13-7-3-2-4-8-13)20-17-18-21-23-24-26(18)15-10-6-5-9-14(15)19-17/h2-11H,1H3,(H,19,20)

InChI Key

GJNVRTCILGABHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4)C5=CC=CC=C5

Origin of Product

United States

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